![molecular formula C13H8ClNO2 B1460683 3-(4-Chloro-phenyl)-benzo[D]isoxazol-6-OL CAS No. 885273-28-9](/img/structure/B1460683.png)
3-(4-Chloro-phenyl)-benzo[D]isoxazol-6-OL
Overview
Description
“3-(4-Chloro-phenyl)-benzo[D]isoxazol-6-OL” is a chemical compound that belongs to the class of isoxazoles . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It has several applications in pharmaceutical industries, including antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities .
Chemical Reactions Analysis
Isoxazoles can undergo various chemical reactions. For instance, AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes leads to substituted isoxazoles . Also, an oxidation of propargylamines to the corresponding oximes followed by CuCl-mediated intramolecular cyclization provides a series of isoxazoles .Scientific Research Applications
Drug Discovery
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The compound “3-(4-Chloro-phenyl)-benzo[D]isoxazol-6-OL” could potentially be used in the development of new drugs due to its isoxazole core.
Eco-friendly Synthetic Strategies
In the field of drug discovery, it’s important to develop eco-friendly synthetic strategies . The synthesis of isoxazoles, including “3-(4-Chloro-phenyl)-benzo[D]isoxazol-6-OL”, can be achieved through metal-free synthetic routes, which are more environmentally friendly .
Acetylcholinesterase Inhibitors
Isoxazoles have been tested for their in-vitro acetylcholinesterase (AChE) activity . AChE inhibitors are commonly used for the treatment of early stages of Alzheimer’s disease . Therefore, “3-(4-Chloro-phenyl)-benzo[D]isoxazol-6-OL” could potentially be used in the development of new AChE inhibitors.
Antifungal Activity
Although there’s no direct evidence for “3-(4-Chloro-phenyl)-benzo[D]isoxazol-6-OL”, isoxazoles have been synthesized and tested for their antifungal activity . This suggests a potential application of “3-(4-Chloro-phenyl)-benzo[D]isoxazol-6-OL” in the development of new antifungal agents.
Cycloadditions
Isoxazoles can be synthesized through cycloadditions of copper(I) acetylides to azides and nitrile oxides . This process provides ready access to 3,4-disubstituted isoxazoles and could potentially be used in the synthesis of “3-(4-Chloro-phenyl)-benzo[D]isoxazol-6-OL”.
Ligand-Protein Interactions
Isoxazoles have been studied for their ligand-protein interactions . This research could potentially be applied to “3-(4-Chloro-phenyl)-benzo[D]isoxazol-6-OL”, providing insights into its interactions with various proteins.
Future Directions
properties
IUPAC Name |
3-(4-chlorophenyl)-1,2-benzoxazol-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO2/c14-9-3-1-8(2-4-9)13-11-6-5-10(16)7-12(11)17-15-13/h1-7,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRZCAJQNMILBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC3=C2C=CC(=C3)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70554323 | |
Record name | 3-(4-Chlorophenyl)-1,2-benzoxazol-6(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70554323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-phenyl)-benzo[D]isoxazol-6-OL | |
CAS RN |
885273-28-9 | |
Record name | 3-(4-Chlorophenyl)-1,2-benzisoxazol-6-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885273-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Chlorophenyl)-1,2-benzoxazol-6(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70554323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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